2,6-Dibromo-4-fluorophenyl isocyanate
Overview
Description
2,6-Dibromo-4-fluorophenyl isocyanate is a chemical compound with the molecular formula C7H2Br2FNO. It has a molecular weight of 294.91 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of 2,6-Dibromo-4-fluorophenyl isocyanate is Br2C6H2(F)NCO . The InChI code is 1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluorophenyl isocyanate has a melting point of 43-47°C . Its density is 2.01g/cm³ . The boiling point is 295.5°C at 760 mmHg . The compound has a refractive index of 1.614 .Scientific Research Applications
Organic Synthesis
2,6-Dibromo-4-fluorophenyl isocyanate: is a valuable reagent in organic synthesis. It is utilized for introducing the isocyanate group into organic molecules, which can further react to form ureas, carbamates, and a variety of other nitrogen-containing compounds. This reactivity is essential for the synthesis of complex molecules in medicinal chemistry and materials science .
Pharmaceutical Research
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its reactivity with amines and alcohols is particularly useful for constructing pharmacophores, the active structures within drug molecules that interact with biological targets .
Pesticide Development
The isocyanate group of 2,6-Dibromo-4-fluorophenyl isocyanate is instrumental in the development of pesticides. It can be used to create new classes of insecticides and fungicides, where the bromine atoms may add to the pesticidal activity due to their heavy atom effect .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For instance, it can be applied to create hydrophobic surfaces or to introduce specific functional groups that can further react to form polymers or coatings .
Chemical Synthesis
This isocyanate is also used in chemical synthesis to produce dyes, pigments, and other colorants. The bromine atoms can be involved in various coupling reactions, leading to a wide range of colored compounds for industrial applications .
Proteomics Research
For proteomics research, 2,6-Dibromo-4-fluorophenyl isocyanate can be used to label proteins. The isocyanate group reacts with amino groups in proteins, allowing for the introduction of tags for purification or detection in complex biological samples .
Analytical Chemistry
In analytical chemistry, it can be employed as a derivatization agent. It reacts with various functional groups, making them more detectable by analytical techniques such as mass spectrometry or chromatography, thus enhancing sensitivity and selectivity .
Environmental Science
Lastly, in environmental science, researchers can use this compound to study degradation processes. Its bromine and fluorine atoms make it a good model compound for studying the environmental fate of halogenated aromatics, which are common pollutants .
Safety and Hazards
The compound is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause skin and eye irritation . The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . The target organs are the respiratory system .
properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPBOWHIPOBXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401742 | |
Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluorophenyl isocyanate | |
CAS RN |
76393-18-5 | |
Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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